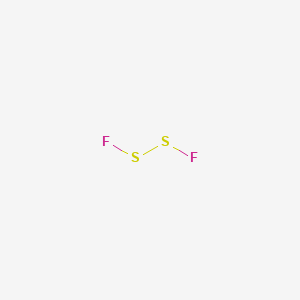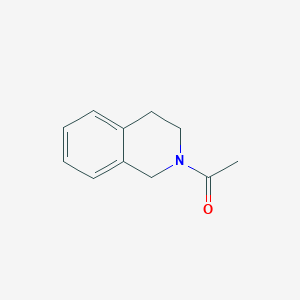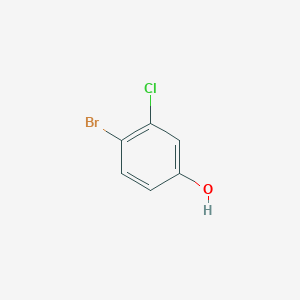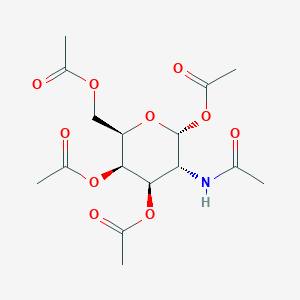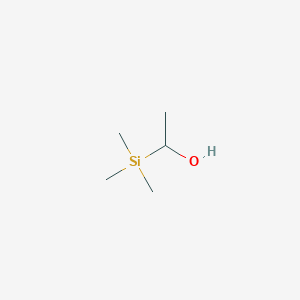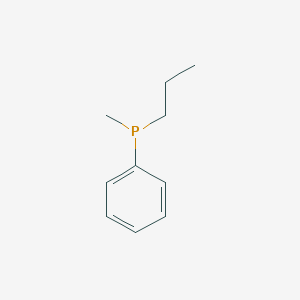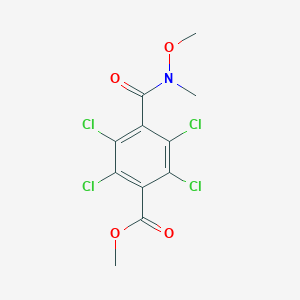
Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate (MTM) is a chemical compound that has been used extensively in scientific research due to its unique properties. It is an organic compound that belongs to the family of terephthalates and is widely used as a pesticide and herbicide. MTM is a potent inhibitor of photosynthesis and has been used to study the effects of herbicides on plants.
Mécanisme D'action
Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate inhibits photosynthesis by blocking the electron transport chain in chloroplasts. It binds to the QB site of the D1 protein in Photosystem II, which prevents the transfer of electrons from QA to QB. This leads to a buildup of electrons in QA, which can cause damage to the photosynthetic apparatus. Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate also inhibits the synthesis of ATP and NADPH, which are essential for photosynthesis.
Biochemical and Physiological Effects:
Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate has been shown to have a variety of biochemical and physiological effects. It can cause chlorosis, necrosis, and wilting in plants. In insects, it can cause paralysis and death. Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate has also been shown to have toxic effects on fish and other aquatic organisms. In humans, Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate is considered to be moderately toxic and can cause skin irritation, eye irritation, and respiratory irritation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate has several advantages for use in lab experiments. It is a potent inhibitor of photosynthesis and can be used to study the effects of herbicides on plants. It is also effective against a wide range of pests and can be used to study the effects of pesticides on insects and other organisms. However, Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate has several limitations. It is moderately toxic and can pose a risk to researchers if proper safety precautions are not taken. It is also expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate. One area of research is the development of new herbicides and pesticides based on the structure of Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate. Researchers are also studying the effects of Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate on non-target organisms and the environment. Another area of research is the development of new methods for synthesizing Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate that are more efficient and environmentally friendly. Finally, researchers are studying the potential use of Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate as a treatment for certain diseases, such as cancer and Alzheimer's disease.
Conclusion:
Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate is a unique chemical compound that has been used extensively in scientific research. It is a potent inhibitor of photosynthesis and has been used to study the effects of herbicides and pesticides on plants and insects. Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate has several advantages for use in lab experiments, but also has several limitations. Future research on Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate will focus on the development of new herbicides and pesticides, the effects of Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate on non-target organisms and the environment, and the potential use of Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate as a treatment for certain diseases.
Méthodes De Synthèse
Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate can be synthesized using a variety of methods. The most common method is the esterification of terephthalic acid with methanol in the presence of a catalyst. The resulting product is then chlorinated using thionyl chloride to produce Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate. The purity of the product can be improved using recrystallization or column chromatography.
Applications De Recherche Scientifique
Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate has been used in a variety of scientific research applications. It is commonly used as a herbicide and pesticide due to its ability to inhibit photosynthesis. Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate has been used to study the effects of herbicides on plants and to develop new herbicides. It has also been used to study the effects of pesticides on insects and other organisms. Methyl 2,3,5,6-tetrachloro-N-methoxy-N-methylterephthalamate has been shown to be effective against a wide range of pests and has been used in both agricultural and non-agricultural settings.
Propriétés
Numéro CAS |
14419-01-3 |
|---|---|
Formule moléculaire |
C11H9Cl4NO4 |
Poids moléculaire |
361 g/mol |
Nom IUPAC |
methyl 2,3,5,6-tetrachloro-4-[methoxy(methyl)carbamoyl]benzoate |
InChI |
InChI=1S/C11H9Cl4NO4/c1-16(20-3)10(17)4-6(12)8(14)5(11(18)19-2)9(15)7(4)13/h1-3H3 |
Clé InChI |
CWOBGOXHYZMVNY-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC |
SMILES canonique |
CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC |
Autres numéros CAS |
14419-01-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



